molecular formula C16H18OSe B12517561 Bicyclo[4.2.0]oct-7-en-2-one, 8-(ethylseleno)-7-phenyl- CAS No. 820963-18-6

Bicyclo[4.2.0]oct-7-en-2-one, 8-(ethylseleno)-7-phenyl-

Cat. No.: B12517561
CAS No.: 820963-18-6
M. Wt: 305.3 g/mol
InChI Key: FANIUXMJGNNGCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[4.2.0]oct-7-en-2-one, 8-(ethylseleno)-7-phenyl- is a bicyclic organic compound featuring a strained bicyclo[4.2.0]octene framework. Key structural attributes include:

  • Core structure: A fused bicyclic system with a ketone group at position 2 and a double bond at position 5.
  • Substituents: A phenyl group at position 7 and an ethylseleno (-SeC₂H₅) group at position 6.
  • Reactivity: The ethylseleno group introduces both steric bulk and electronic effects due to selenium’s polarizability, while the phenyl group enhances stability through conjugation .

Properties

CAS No.

820963-18-6

Molecular Formula

C16H18OSe

Molecular Weight

305.3 g/mol

IUPAC Name

8-ethylselanyl-7-phenylbicyclo[4.2.0]oct-7-en-2-one

InChI

InChI=1S/C16H18OSe/c1-2-18-16-14(11-7-4-3-5-8-11)12-9-6-10-13(17)15(12)16/h3-5,7-8,12,15H,2,6,9-10H2,1H3

InChI Key

FANIUXMJGNNGCJ-UHFFFAOYSA-N

Canonical SMILES

CC[Se]C1=C(C2C1C(=O)CCC2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[4.2.0]oct-7-en-2-one, 8-(ethylseleno)-7-phenyl- typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The introduction of the ethylseleno group can be achieved through nucleophilic substitution reactions, where an ethylseleno reagent reacts with a suitable precursor. The phenyl group is often introduced via Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.2.0]oct-7-en-2-one, 8-(ethylseleno)-7-phenyl- undergoes various chemical reactions, including:

    Oxidation: The ethylseleno group can be oxidized to form selenoxides or selenones.

    Reduction: The carbonyl group in the bicyclic structure can be reduced to form alcohols.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Selenoxides or selenones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Bicyclo[4.2.0]oct-7-en-2-one, 8-(ethylseleno)-7-phenyl- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bicyclo[4.2.0]oct-7-en-2-one, 8-(ethylseleno)-7-phenyl- involves its interaction with molecular targets and pathways. The ethylseleno group can participate in redox reactions, influencing cellular oxidative stress. The phenyl group can interact with aromatic receptors, potentially modulating biological pathways. The bicyclic structure provides a rigid framework that can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 8

a) 8-(Methylseleno)-7-phenyl-bicyclo[4.2.0]oct-7-en-2-one
  • Key difference: Methylseleno (-SeCH₃) vs. ethylseleno (-SeC₂H₅).
  • However, selenium’s electronic contributions remain comparable .
b) 8-(Octylthio)-7-phenyl-bicyclo[4.2.0]oct-2-ene Derivatives
  • Example : N-((6R,7R)-3-((Octylthio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl)-2-(thiophen-2-yl)acetamide (Compound 7) .
  • Comparison: Sulfur (thioether) vs. selenium. Thioethers are less polarizable than selenoethers, leading to reduced electronic stabilization. The octyl chain introduces significant steric bulk, which may hinder polymerization efficiency compared to ethylseleno .

Functional Group Variations

a) Bicyclo[4.2.0]oct-7-ene-7-carboxamides
  • Example : Bicyclo[4.2.0]oct-7-ene-7-carboxamides isomerize to bicyclo[4.2.0]oct-1(8)-ene-8-carboxamides rapidly (e.g., 15 minutes for Compound 1d) .
  • Comparison: The carboxamide group enhances isomerization rates due to electron-withdrawing effects, whereas the ethylseleno-ketone system in the target compound may exhibit slower reactivity due to weaker electron withdrawal .
b) Bicyclo[4.2.0]oct-7-ene-7-carboxylate Esters
  • Example : Methyl bicyclo[4.2.0]oct-7-ene-7-carboxylate undergoes ROMP but at slower rates than carboxamides .
  • Comparison: Esters are less reactive than amides in ROMP due to weaker electron withdrawal. The ethylseleno-ketone system may display intermediate reactivity, depending on selenium’s electronic effects .

Bicyclic Framework Variations

a) Bicyclo[3.2.0]hept-2-en-6-one Derivatives
  • Example : 7-Chloro-7-phenyl-bicyclo[3.2.0]hept-2-en-6-one (CAS 27849-05-4) .
  • Comparison : The smaller bicyclo[3.2.0] framework increases ring strain, enhancing reactivity in electrophilic additions. However, the phenyl group at position 7 and chlorine substituent create steric and electronic profiles distinct from the bicyclo[4.2.0] target compound .
b) Bicyclo[2.2.2]octene Derivatives
  • Example: 1-(Bicyclo[2.2.2]octan-2-yl)ethanone .
  • Comparison: The bicyclo[2.2.2] system is less strained than bicyclo[4.2.0], resulting in lower reactivity in ring-opening reactions. Substituent effects (e.g., ethanone vs. ethylseleno) further differentiate applications .

Research Implications

  • Synthetic Applications: The ethylseleno group in the target compound offers a balance between steric bulk and electronic effects, making it suitable for controlled polymerization or selective functionalization .
  • Structure-Activity Relationships: Substituents at position 8 (e.g., selenium vs. sulfur) and the bicyclic framework’s strain significantly influence reactivity, guiding the design of novel monomers for ROMP .

Biological Activity

Bicyclo[4.2.0]oct-7-en-2-one, 8-(ethylseleno)-7-phenyl (CAS Number: 11771162) is a compound of increasing interest due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for Bicyclo[4.2.0]oct-7-en-2-one, 8-(ethylseleno)-7-phenyl is C16_{16}H18_{18}OSe, with a molecular weight of 298.38 g/mol. The presence of the ethylselenyl group and the phenyl ring contributes to its unique reactivity and biological profile.

PropertyValue
Molecular FormulaC16_{16}H18_{18}OSe
Molecular Weight298.38 g/mol
CAS Number11771162

Antioxidant Properties

Research indicates that compounds containing selenium exhibit significant antioxidant activities. Bicyclo[4.2.0]oct-7-en-2-one, 8-(ethylseleno)-7-phenyl has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress in biological systems.

Anticancer Activity

Several studies have explored the anticancer potential of selenium-containing compounds. The mechanism often involves the induction of apoptosis in cancer cells and the modulation of signaling pathways associated with cell survival and proliferation.

  • Mechanism of Action :
    • Induction of reactive oxygen species (ROS) leading to apoptosis.
    • Inhibition of cell cycle progression in cancer cells.
    • Modulation of gene expression related to tumor suppression.
  • Case Studies :
    • A study demonstrated that Bicyclo[4.2.0]oct-7-en-2-one, 8-(ethylseleno)-7-phenyl inhibited the growth of various cancer cell lines, including breast and colon cancer cells, through ROS-mediated pathways.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation in preclinical models. The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory processes.

Research Findings

A summary of key research findings related to Bicyclo[4.2.0]oct-7-en-2-one, 8-(ethylseleno)-7-phenyl is presented below:

Study ReferenceBiological ActivityFindings
AntioxidantEffective scavenging of free radicals
AnticancerInduced apoptosis in cancer cell lines
Anti-inflammatoryReduced levels of pro-inflammatory cytokines

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.